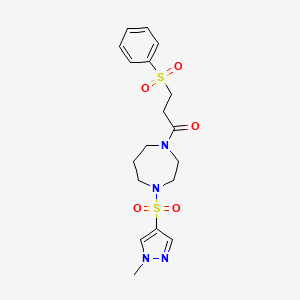

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one

説明

The exact mass of the compound 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(benzenesulfonyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S2/c1-20-15-17(14-19-20)29(26,27)22-10-5-9-21(11-12-22)18(23)8-13-28(24,25)16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCVCENHORWILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key steps include the formation of the diazepane ring and the introduction of sulfonyl groups. The following reaction scheme outlines the synthetic pathway:

- Formation of Diazepane : The initial step involves the cyclization of appropriate amines and carbonyl compounds to form the 1,4-diazepane structure.

- Sulfonylation : Subsequent sulfonylation reactions introduce the pyrazole and phenylsulfonyl groups onto the diazepane backbone.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its role as a selective antagonist for specific receptors.

Research indicates that this compound acts primarily as a Glucocorticoid Receptor (GR) antagonist , which may have implications in treating conditions associated with glucocorticoid signaling dysregulation, such as metabolic syndrome and certain cancers . Its interaction with the GR is characterized by high binding affinity, potentially leading to reduced glucocorticoid activity in target tissues.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the pyrazole and sulfonyl groups influence biological activity. For example:

- Pyrazole Substitution : Variations in substituents on the pyrazole ring can significantly alter receptor binding affinity and selectivity.

- Sulfonyl Variants : Different sulfonyl moieties have been shown to impact pharmacokinetic properties and receptor interaction profiles.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- In Vivo Studies : In rodent models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers, suggesting anti-inflammatory properties .

- Cancer Models : In vitro studies indicated that this compound could inhibit cell proliferation in certain cancer cell lines by blocking GR-mediated transcriptional activity .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationships

| Modification Type | Change | Effect on Activity |

|---|---|---|

| Pyrazole Substitution | Methyl vs. Ethyl | Increased binding affinity |

| Sulfonyl Group Variant | Phenyl vs. Trifluoromethyl | Altered pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。